![molecular formula C25H18N2OS B2599510 (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-63-2](/img/structure/B2599510.png)
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as BPTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the acrylonitrile family and has a unique structure that makes it a promising candidate for several applications.
Scientific Research Applications
Molecular Packing and Intermolecular Interactions
The compound (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been studied for its molecular packing properties and intermolecular interactions. A study highlighted the importance of molecular packing and interactions in polymorphs of a similar compound, which significantly impact their optical properties and solid-state behavior (Percino et al., 2014).
Photophysical and Electrochemical Properties
Photophysical and electrochemical characteristics of (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile derivatives have been explored. Research involving similar acrylonitrile derivatives has delved into their optical characteristics, redox properties, and crystal structures, utilizing techniques like UV–visible spectrophotometry and cyclic voltammetry (Bhanvadia et al., 2016).
Cytotoxic Activities and Structure-Activity Relationships
Studies have been conducted on the cytotoxic activities of heteroarylacrylonitriles, similar to the compound , against various cancer cell lines. These investigations have revealed significant insights into the structure-activity relationships of these compounds, emphasizing the sensitivity of their cytotoxic properties to structural modifications (Sa̧czewski et al., 2004).
Nonlinear Optical Limiting
Research into thiophene dyes, structurally related to (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, has shown potential applications in nonlinear optical limiting, which is crucial for protecting optical sensors and human eyes, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(2-phenylmethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c26-16-22(25-27-23(18-29-25)20-11-5-2-6-12-20)15-21-13-7-8-14-24(21)28-17-19-9-3-1-4-10-19/h1-15,18H,17H2/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLSTRBUIDZLI-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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